Ethyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-9(14)6-3-7-8(10)11-5-12-13(7)4-6/h3-5H,2H2,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUWCTNNESDMHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C1)C(=NC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735498 | |
| Record name | Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939808-08-9 | |
| Record name | Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing ethyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carboxylate involves the reaction of 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile with ethanol in the presence of concentrated sulfuric acid. The reaction is typically carried out at elevated temperatures (around 80°C) and requires overnight stirring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Key Reactions
Ethyl 4-aminopyrrolo[2,1-f] triazine-6-carboxylate exhibits a variety of chemical reactions:
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Nucleophilic Substitution : The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
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Acid-Base Reactions : The carboxylic acid moiety can undergo deprotonation in basic conditions to form carboxylate ions.
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Condensation Reactions : The amine group can react with aldehydes or ketones to form imines or enamines under acidic or basic conditions.
Biological Activity and Mechanism
Research indicates that compounds within the pyrrolo[2,1-f] triazine class exhibit significant biological activities. Ethyl 4-aminopyrrolo[2,1-f] triazine-6-carboxylate has shown promise in inhibiting the phosphatidylinositol-3 kinase (PI3K) signaling pathway. This pathway is crucial in various cellular processes including growth and metabolism and is a target for cancer therapy.
Interaction with Biological Targets
In silico docking studies suggest that this compound can effectively bind to the active sites of enzymes involved in cancer progression. These interactions are critical for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent.
Scientific Research Applications
Ethyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural analogs of ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate, emphasizing substituent effects on physicochemical properties and applications:
Key Observations:
Substituent Effects on Reactivity: Chloro and methoxy groups at position 4 enhance electrophilicity, facilitating nucleophilic substitution reactions. For example, the 4-chloro derivative (C₁₁H₁₁ClN₄O₂) is used in pesticide synthesis due to its reactivity with amines or thiols .
Thermal Stability :
- The 4-chloro-5-methyl analog exhibits a defined melting point (106–109°C), suggesting higher crystallinity compared to oxo or hydroxylated derivatives, which lack reported melting points .
Applications :
- Chloro Derivatives : Predominantly used in agrochemicals (e.g., intermediates for herbicides or insecticides) due to their stability and ease of functionalization .
- Oxo/Hydroxy Derivatives : Serve as precursors for antiviral or anticancer agents, as seen in analogs of Remdesivir’s core structure .
Research Findings and Data Gaps
- Synthetic Routes : Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is synthesized via ester exchange reactions under basic catalysis , while oxo derivatives are prepared via hydrazine-mediated cyclization .
- Unresolved Data: The amino-substituted target compound lacks direct experimental data (e.g., solubility, stability), necessitating further studies to confirm its behavior relative to its analogs.
Biological Activity
Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article reviews its biological activity, focusing on antiviral properties, enzyme inhibition, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound is characterized by a pyrrolo-triazine core structure that contributes to its biological activity. The presence of the ethyl group and amino substituent enhances its solubility and interaction with biological targets.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, derivatives of this compound have shown promising results against various viruses:
- Remdesivir Conjugates : Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine serves as a base moiety in the synthesis of fatty acyl conjugates of remdesivir. These conjugates exhibited significant antiviral activity against SARS-CoV-2 and Ebola virus, with IC50 values indicating potent efficacy (IC50(VeroE6) = 2.0 μM; IC50(Calu3) = 0.18 μM) .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes:
- PDK Inhibition : A study on a library of 3-amino-1,2,4-triazine derivatives demonstrated that certain compounds could selectively inhibit PDK1 and PDK4 isoforms at sub-micromolar concentrations. This suggests that structural modifications can enhance inhibitory activity against these enzymes .
Structure-Activity Relationship (SAR)
Understanding the SAR of ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine is crucial for optimizing its biological activity:
| Substituent | Effect on Activity |
|---|---|
| Ethyl Group | Increases solubility |
| Amino Group | Enhances binding affinity |
| Variations in Side Chains | Modulates enzyme selectivity and potency |
Research indicates that modifications to the triazine core can lead to variations in biological activity. For instance, specific substitutions can enhance antiviral properties or improve enzyme inhibition .
Case Studies and Research Findings
Several case studies have evaluated the biological effects of ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine:
- Antiviral Efficacy : In vitro studies demonstrated that conjugates derived from this compound showed enhanced antiviral activity compared to unmodified remdesivir .
- Enzyme Selectivity : A detailed SAR analysis revealed that certain derivatives exhibited selective inhibition of PDK isoforms while maintaining low toxicity levels in cellular assays .
- Combination Therapy Potential : The compound's ability to act synergistically with other antiviral agents was observed in combination therapy studies against malignant pleural mesothelioma cells .
Q & A
Q. What synthetic methodologies are reported for the preparation of Ethyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carboxylate?
The compound is synthesized via multi-step reactions starting from intermediates like ethyl 2-acetyl-3-(dimethylamino)acrylate and 2-amino-2-cyanoacetamide. Key steps include cyclization to form the pyrrolotriazine core, followed by ammoniation and acylation to introduce the 4-amino group. For example, cyclization using POCl₃ under controlled conditions achieves high yields of chlorinated intermediates, which are subsequently aminated .
Q. How is the purity and structural integrity of this compound validated in research settings?
Purity is typically assessed using HPLC coupled with UV detection, ensuring ≥95% chemical purity as per supplier specifications. Structural confirmation involves spectroscopic techniques such as ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to verify molecular weight and functional groups .
Q. Which in vitro assays are commonly used to evaluate the biological activity of this compound?
The methyl thiazolyl tetrazolium (MTT) assay is widely used to assess antiproliferative effects against human tumor cell lines. Dose-response curves generated from absorbance measurements at 570 nm quantify IC₅₀ values, with A431 cells (high EGFR expression) being a standard model .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights guide the optimization of pyrrolotriazine derivatives for anticancer activity?
Modifications at the 4-amino position significantly influence antiproliferative potency. Introducing 3-chloro-4-(3-fluorobenzyloxy)phenylamino or 3-ethynylphenylamino groups enhances selectivity against EGFR-overexpressing A431 cells, with IC₅₀ values ranging from 20–24 μM. Bulky electron-withdrawing substituents improve cellular uptake and target binding affinity .
Q. What challenges arise in the cyclization step of pyrrolotriazine synthesis, and how are they mitigated?
Cyclization reactions often face low yields due to competing side reactions. Optimizing reaction conditions (e.g., using DMF as a solvent at 165°C) and employing POCl₃ as a dehydrating agent improves efficiency. Monitoring reaction progress via TLC and quenching intermediates promptly minimizes degradation .
Q. How can researchers address discrepancies in reported biological efficacy across studies?
Discrepancies may stem from variations in compound purity, cell line genetic backgrounds, or assay protocols. Standardizing cell culture conditions, validating compound purity via orthogonal methods (e.g., HPLC, elemental analysis), and replicating experiments with internal controls enhance data reliability .
Q. What role does Ethyl 4-aminopyrrolotriazine-6-carboxylate play in antiviral drug development?
This scaffold is a key intermediate in Gilead Sciences' patents for antiviral agents, particularly nucleoside analogs targeting RNA viruses. Derivatives with 4-amino groups exhibit enhanced binding to viral polymerases, as demonstrated in structural-activity studies of related compounds like Remdesivir precursors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
